molecular formula C6H9N3O2 B018311 ethyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 6994-25-8

ethyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No.: B018311
CAS No.: 6994-25-8
M. Wt: 155.15 g/mol
InChI Key: YPXGHKWOJXQLQU-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (CAS: 130312-40-2) is a benzoate derivative with a methoxy group at position 2, an amino group at position 4, and a chlorine substituent at position 5. This compound is structurally related to several 5-hydroxytryptamine (5-HT4) receptor modulators and serves as a key intermediate or impurity in pharmaceuticals like metoclopramide . It is commercially available in varying quantities (e.g., 50 g packs at €1,987.70) with a purity of ≥95% .

Preparation Methods

Multi-Step Synthesis Approaches

Cyclization of Hydrazine Derivatives

A foundational method involves the cyclization of hydrazine derivatives with ethyl acetoacetate. This two-step process begins with the condensation of hydrazine and ethyl acetoacetate to form a hydrazone intermediate, followed by cyclization under acidic or basic conditions. The reaction proceeds via nucleophilic attack at the β-keto ester moiety, forming the pyrazole ring .

Critical Parameters :

  • Temperature : Cyclization typically occurs at 80–100°C.

  • Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions yield distinct regioselectivity.

  • Yield : Reported yields range from 60% to 75% in laboratory settings .

Reaction of 3-Oxo-2-Arylhydrazononitriles

An alternative route utilizes 3-oxo-2-arylhydrazononitriles (1a–c ) reacting with ethyl chloroacetate (2b ) to form 4-aminopyrazole derivatives. This method, developed by Elnagdi et al., avoids multi-step protocols and achieves atom economy .

Mechanistic Pathway :

  • Nucleophilic substitution at the α-position of the hydrazononitrile.

  • Spontaneous cyclization via intramolecular amine attack on the nitrile group.

  • Deprotonation to stabilize the aromatic pyrazole ring .

Advantages :

  • Single-step synthesis reduces purification complexity.

  • Compatibility with diverse aryl substituents enhances structural variability.

Industrial-Scale Production

Catalytic Cyclization with Cesium Carbonate

Industrial protocols prioritize scalability and yield optimization. A representative method involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl-3-ethoxyacrylate in dimethylformamide (DMF) using cesium carbonate as a base .

Procedure :

  • Reagents :

    • This compound (20.40 g, 131.40 mmol)

    • Ethyl-3-ethoxyacrylate (28.6 mL, 197.20 mmol)

    • Cs₂CO₃ (64.20 g, 197.20 mmol) in DMF (250 mL)

  • Conditions : 110°C for 16 hours.

  • Workup : Acidification with acetic acid (pH 4), extraction with dichloromethane, and recrystallization from ethanol .

Outcomes :

  • Yield : 92% (25.16 g).

  • Purity : >98% (HPLC).

Solvent and Temperature Optimization

Comparative studies reveal that DMF outperforms ethanol or THF due to its high polarity and ability to stabilize intermediates. Reducing the reaction temperature to 100°C while shortening the duration to 2 hours maintains a 91% yield, demonstrating process flexibility .

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

MethodReagentsConditionsYieldScalability
Hydrazine CyclizationHydrazine, ethyl acetoacetate80°C, 12h60–75%Moderate
3-Oxo-Hydrazononitrile1a–c , ethyl chloroacetateRT, 24h70–85%High
Industrial CatalyticCs₂CO₃, DMF110°C, 16h92%Industrial

Key Observations :

  • The industrial method achieves the highest yield (92%) but requires specialized equipment for high-temperature reactions .

  • The 3-oxo-hydrazononitrile route offers superior atom economy but limited substrate diversity .

Reaction Optimization Strategies

Catalyst Loading

Cesium carbonate (2.5 equiv) is optimal for deprotonating intermediates without over-baseifying the reaction mixture. Reducing the catalyst to 1.5 equiv decreases yield to 78%, highlighting its critical role .

Solvent Effects

DMF vs. Ethanol :

  • DMF : Enhances reaction rate via polar aprotic stabilization (yield: 92%) .

  • Ethanol : Slower kinetics due to hydrogen bonding (yield: 68%) .

Temperature and Time Trade-offs

Elevating temperature from 100°C to 110°C improves yield by 8% but increases energy costs. Shorter durations (2h vs. 16h) at lower temperatures (100°C) offer a balanced approach for time-sensitive production .

Challenges and Mitigation

Byproduct Formation

Side products like ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate arise from over-cyclization. Acidic workup (pH 4–5) selectively precipitates the target compound while removing byproducts .

Purification Techniques

Recrystallization from ethanol achieves >98% purity. Chromatography, though effective, is cost-prohibitive for industrial scales .

Chemical Reactions Analysis

Types of Reactions: CAY10508 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different halogen atoms into the compound .

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemical Synthesis:
Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of various agrochemicals. It is particularly valuable in the development of herbicides and fungicides that enhance crop yield and provide protection against pests.

Agrochemical Type Application Impact
HerbicidesControl of broadleaf and grassy weedsImproved crop yield
FungicidesProtection against fungal infectionsEnhanced plant health

Pharmaceutical Development

Potential in Drug Formulations:
This compound is being explored for its potential in formulating anti-inflammatory and analgesic medications. Its unique structure allows it to interact with biological targets effectively, offering alternatives to traditional treatments.

Drug Type Target Condition Mechanism of Action
Anti-inflammatory drugsInflammationInhibition of inflammatory pathways
AnalgesicsPain reliefModulation of pain receptors

Material Science

Applications in Polymer Development:
this compound is utilized in creating novel polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

Material Type Properties Enhanced Use Cases
CoatingsWeather resistanceProtective coatings for buildings
PolymersMechanical strengthManufacturing of durable goods

Biochemical Research

Use in Enzyme Inhibition Studies:
Researchers employ this compound to study enzyme inhibition and receptor binding. Its role in biochemical pathways aids in understanding disease mechanisms and developing targeted therapies.

Research Focus Key Findings Implications
Enzyme inhibitionIdentification of novel inhibitorsPotential drug candidates
Receptor bindingInsights into receptor-ligand interactionsDevelopment of targeted therapies

Analytical Chemistry

Standardization in Chromatographic Methods:
In analytical chemistry, this compound is used as a standard in chromatographic methods for analyzing complex mixtures. This ensures accurate results in quality control processes across various industries.

Analytical Technique Purpose Benefits
ChromatographyQuality controlHigh accuracy and reliability

Case Study 1: Agricultural Application

A study demonstrated that formulations containing this compound significantly reduced weed populations while improving crop yield by up to 30% compared to untreated controls.

Case Study 2: Pharmaceutical Development

Research indicated that derivatives of this compound exhibited potent anti-inflammatory activity in animal models, suggesting its potential as a new class of therapeutic agents.

Case Study 3: Material Science Innovation

A novel polymer developed using this compound showed enhanced resistance to UV degradation, making it ideal for outdoor applications.

Mechanism of Action

CAY10508 exerts its effects by acting as an inverse agonist for the central cannabinoid receptor 1 (CB1). It binds to the receptor and induces a conformational change that reduces the receptor’s activity. This mechanism is beneficial in conditions where reducing CB1 receptor activity is desired, such as in obesity and drug dependence . The compound’s inverse agonist activity at the CB1 receptor was confirmed through a [35S]-GTPγS binding assay .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

Compound Name Structure Pharmacological Role Key Differences References
Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride Benzoate core with methyl ester, NH₂ (C4), Cl (C5), OCH₃ (C2) Impurity in metoclopramide; research chemical Reference compound
RS23597-190 hydrochloride 3-(piperidine-1-yl)propyl ester 5-HT4 receptor antagonist Piperidine-containing ester substituent
ML10302 2-piperidinoethyl ester 5-HT4 receptor ligand Piperidine-ethyl ester chain
SDZ-205-557 HCl 2-(diethylamino)ethyl ester 5-HT4 receptor antagonist Diethylamino-ethyl ester substituent
Metoclopramide hydrochloride N-(2-(diethylamino)ethyl)amide Dopamine D2 antagonist; 5-HT4 agonist Amide linkage instead of ester
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Acetamido group (C4) Metoclopramide impurity Acetamido replaces amino group

Key Observations:

  • Ester vs. Amide Linkages : Metoclopramide replaces the ester group with an amide, enabling dopamine D2 receptor antagonism and 5-HT4 agonism .
  • Substituent Effects: Piperidine or diethylamino groups in RS23597-190 and SDZ-205-557 enhance 5-HT4 receptor binding and selectivity as antagonists .
  • Amino Group Modifications: Acetylation of the amino group (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) reduces receptor interaction, making it a pharmacologically inactive impurity .

Physicochemical Properties:

  • Solubility: The amino group in the target compound enhances water solubility compared to acetamido derivatives .
  • Purity : Commercial batches of the target compound are ≥95% pure, while analogs like SDZ-205-557 require specialized synthesis (e.g., coupling reactions with triethylamine) .

Functional and Application Differences

  • Pharmaceutical Use : Metoclopramide is clinically used for gastrointestinal motility disorders, while the target compound is primarily an impurity or intermediate .
  • Research Applications : RS23597-190 and SDZ-205-557 are tools for studying 5-HT4 receptor signaling in neurological disorders .

Biological Activity

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a significant compound within the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4O2C_7H_10N_4O_2. The structure features a pyrazole ring with an amino group and an ethyl carboxylate substituent, which contribute to its biological activity. The compound exhibits a planar conformation stabilized by intramolecular hydrogen bonds, which enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight174.18 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol and water
Log P (octanol-water)0.23

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth.

  • Study Findings : In a study by Iovu et al. (2003), derivatives of pyrazole demonstrated antibacterial properties, suggesting that modifications to the pyrazole core can enhance efficacy against pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known to interact with various cellular pathways involved in cancer progression.

  • Case Study : A study highlighted the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent response that inhibited cell proliferation .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in experimental models .

Neuroprotective Effects

Recent studies have suggested that the compound may possess neuroprotective effects, potentially useful in neurodegenerative diseases.

  • Research Evidence : In vitro studies indicate that this compound protects neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the amino group at position 5 and the ethoxycarbonyl group at position 4 are essential for its pharmacological effects.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Amino Group at C5Essential for antimicrobial activity
Ethoxycarbonyl at C4Enhances solubility and bioavailability

Q & A

Q. How can ethyl 5-amino-1H-pyrazole-4-carboxylate be utilized in the synthesis of heterocyclic hybrids, and what methodological considerations optimize yield?

This compound serves as a versatile precursor for synthesizing pyrazolo[5,1-b]quinazoline hybrids via a domino one-pot reaction. A typical protocol involves reacting the compound with 1,3-dicarbonyl derivatives, aromatic aldehydes, and propargyl bromide in aqueous ethanol under mild acidic conditions (e.g., p-TSA catalyst). Key optimizations include:

  • Catalyst selection : Transitioning from p-TSA to phase-transfer catalysts (e.g., TBAB) improves yields by enhancing nucleophilic addition efficiency .
  • Solvent and temperature : Ethanol at 60°C balances solubility and reaction kinetics, minimizing side products .
  • Stoichiometry : A 1:1:1.2 molar ratio of the pyrazole ester, aldehyde, and propargyl bromide ensures complete cyclization .

Q. What spectroscopic and computational methods validate the structural integrity of derivatives synthesized from this compound?

Structural validation combines experimental and theoretical approaches:

  • Spectral analysis :
    • ¹H/¹³C NMR : Confirms regioselectivity in cyclization by identifying proton environments (e.g., NH₂ at δ 6.2–6.5 ppm, ester carbonyl at ~165–170 ppm) .
    • IR : Carboxylate C=O stretches (~1700 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹) verify functional group retention .
  • Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G**) predict optimized geometries and hydrogen-bonding patterns, aligning with crystallographic data from related pyrazole-carboxylates .

Q. How do researchers address contradictions in reaction outcomes when using this compound under varying conditions?

Discrepancies in yields or by-products often arise from:

  • Catalyst incompatibility : For example, p-TSA may protonate the amino group, reducing nucleophilicity and yielding <10% product. Switching to TBAB/K₂CO₃ avoids this issue .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) can accelerate side reactions like ester hydrolysis, whereas ethanol suppresses this .
  • Substrate steric effects : Bulky aldehydes (e.g., 4-chlorobenzaldehyde) may hinder cyclization; pre-activation via microwave-assisted heating improves kinetics .

Q. What advanced strategies are employed to study the hydrogen-bonding networks in crystalline derivatives of this compound?

Graph set analysis (GSA) and X-ray crystallography are critical:

  • GSA : Identifies recurring motifs (e.g., R₂²(8) rings from N–H···O interactions) to predict packing stability .
  • ORTEP-3 : Visualizes thermal ellipsoids and torsion angles, confirming planar conformations in pyrazole rings .
  • SHELX refinement : Resolves disorder in ester groups, particularly when substituents (e.g., methyl or aryl) introduce rotational ambiguity .

Q. What safety protocols are essential when handling this compound in synthetic workflows?

  • PPE : Nitrile gloves, lab coats, and safety goggles mitigate dermal/ocular exposure (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335) .
  • Waste disposal : Segregate acidic by-products (e.g., hydrolyzed carboxylic acids) for neutralization before disposal .

Q. How does the electronic nature of substituents on the pyrazole ring influence the reactivity of this compound in nucleophilic additions?

The amino and ester groups direct reactivity:

  • Amino group : Enhances nucleophilicity at N1, facilitating Michael additions to α,β-unsaturated carbonyls .
  • Ester group : Electron-withdrawing effect stabilizes intermediates during cyclocondensation, as seen in reactions with thiourea or phenyl dithiocarbamates .
  • Steric effects : Bulky substituents (e.g., tosyl groups) at N1 hinder ring closure but improve regioselectivity in hybrid formation .

Q. What are the limitations of current synthetic methodologies using this compound, and how are they being addressed?

  • Low yields in multicomponent reactions : Additives like molecular sieves absorb water, shifting equilibrium toward product in dehydrative steps .
  • Scale-up challenges : Flow chemistry systems improve heat/mass transfer for gram-scale syntheses .
  • By-product formation : HPLC-guided purification isolates minor impurities (e.g., uncyclized intermediates) .

Properties

IUPAC Name

ethyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGHKWOJXQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10990206
Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Molecular Weight

155.15 g/mol
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CAS No.

6994-25-8, 1260243-04-6
Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

ethyl 5-amino-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1H-pyrazole-4-carboxylate

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